6-(Pyridin-3-yl)-1h-indazole

Description

Structure

3D Structure

Properties

IUPAC Name |

6-pyridin-3-yl-1H-indazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3/c1-2-10(7-13-5-1)9-3-4-11-8-14-15-12(11)6-9/h1-8H,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBFQCQQOSUESGH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=CC3=C(C=C2)C=NN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30696293 |

Source

|

| Record name | 6-(Pyridin-3-yl)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30696293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885272-35-5 |

Source

|

| Record name | 6-(3-Pyridinyl)-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885272-35-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(Pyridin-3-yl)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30696293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 6-(Pyridin-3-yl)-1H-indazole: Properties, Synthesis, and Characterization for the Research Professional

Abstract

This technical guide provides a comprehensive overview of 6-(Pyridin-3-yl)-1H-indazole, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The indazole scaffold is a privileged structure, known for its wide range of pharmacological activities, including anti-cancer and anti-inflammatory properties.[1][2][3] This document details the physicochemical properties, spectroscopic data, synthesis, and key experimental protocols relevant to this compound. It is intended for researchers, medicinal chemists, and drug development professionals who require a deep technical understanding of this molecule for their work.

Introduction and Significance

The fusion of a pyrazole and a benzene ring forms the indazole bicyclic system, a scaffold that is a cornerstone in the development of therapeutic agents.[4][5] Indazoles are recognized as valuable bioisosteres for phenols and indoles, often providing improved metabolic stability and target affinity.[1] The specific compound, 6-(Pyridin-3-yl)-1H-indazole, incorporates a pyridine ring at the 6-position, a common strategy in medicinal chemistry to enhance solubility, modulate electronic properties, and introduce a key hydrogen bond acceptor to interact with biological targets.[1] Its structural motifs are found in numerous kinase inhibitors and other targeted therapies, making a thorough understanding of its properties essential for rational drug design.[1][6]

Chemical Identity and Molecular Structure

A precise understanding of the molecule's structure is the foundation for interpreting all other chemical and biological data.

-

IUPAC Name: 6-(Pyridin-3-yl)-1H-indazole

-

CAS Number: 885272-35-5[7]

-

Molecular Formula: C₁₂H₉N₃[8]

-

Molecular Weight: 195.22 g/mol [9]

Molecular Structure Diagram

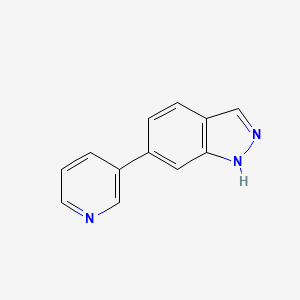

The diagram below illustrates the atomic connectivity and numbering convention for 6-(Pyridin-3-yl)-1H-indazole. This numbering is crucial for the unambiguous assignment of spectroscopic signals, particularly in NMR analysis.

Caption: Molecular structure of 6-(Pyridin-3-yl)-1H-indazole.

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in biological and experimental systems, influencing everything from solubility to cell permeability.

| Property | Value | Source |

| Melting Point | Not available | |

| Boiling Point | 423.3±20.0 °C (Predicted) | [9] |

| pKa | 13.02±0.40 (Predicted) | [9] |

| Solubility | Soluble in DMSO | [8] |

| Density | 1.270±0.06 g/cm³ (Predicted) | [9] |

Spectroscopic and Analytical Data

Spectroscopic analysis is essential for structural verification and purity assessment. While a complete experimental dataset for this specific molecule is not publicly available, data from closely related analogs and general principles of spectroscopy allow for a reliable prediction of its spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the indazole and pyridine rings. The NH proton of the indazole will likely appear as a broad singlet at a downfield chemical shift (>10 ppm). The pyridine and benzene ring protons will appear in the aromatic region (7-9 ppm), with multiplicities determined by their coupling with adjacent protons.

-

¹³C NMR: The carbon NMR will display 12 distinct signals corresponding to each carbon atom in the molecule. The carbons of the heterocyclic rings will resonate in the 110-150 ppm range.

Note: For a general reference on indazole NMR, ¹H NMR data for the parent 1H-indazole in DMSO-d₆ shows signals at approximately 13.1 (NH), 8.10 (H3), 7.78 (H7), 7.58 (H4), 7.36 (H6), and 7.13 (H5) ppm.[10]

Mass Spectrometry (MS)

-

Expected Mass: The exact mass for the molecular ion [M+H]⁺ would be approximately 196.0875, corresponding to the formula C₁₂H₁₀N₃⁺. Electron Ionization (EI) or Electrospray Ionization (ESI) would be suitable methods for analysis.

Infrared (IR) Spectroscopy

-

Key Absorptions: The IR spectrum should exhibit a characteristic broad absorption for the N-H stretch of the indazole ring around 3100-3400 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, and C=C and C=N stretching absorptions will be present in the 1500-1600 cm⁻¹ region.[11]

Synthesis and Reactivity

6-(Pyridin-3-yl)-1H-indazole is typically synthesized via a palladium-catalyzed cross-coupling reaction, most commonly the Suzuki reaction. This powerful C-C bond-forming reaction is a staple in modern organic synthesis for its reliability and functional group tolerance.[6]

General Synthetic Workflow: Suzuki Coupling

The logical flow for synthesizing and verifying the target compound is outlined below. This workflow emphasizes the "self-validating" nature of the process, where each step is followed by an analytical confirmation.

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. nbinno.com [nbinno.com]

- 3. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Indazole - Wikipedia [en.wikipedia.org]

- 6. ias.ac.in [ias.ac.in]

- 7. 6-PYRIDIN-3-YL-1H-INDAZOLE | 885272-35-5 [chemicalbook.com]

- 8. labsolu.ca [labsolu.ca]

- 9. 885272-07-1 CAS MSDS (6-PYRIDIN-2-YL-1H-INDAZOLE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. Indazole(271-44-3) 1H NMR [m.chemicalbook.com]

- 11. mdpi.com [mdpi.com]

Technical Guide: A Comprehensive Analysis of the Solubility Profile of 6-(Pyridin-3-yl)-1H-indazole for Preclinical Research

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, impacting everything from in vitro assay performance to in vivo bioavailability. This guide provides a detailed technical overview of 6-(Pyridin-3-yl)-1H-indazole, a heterocyclic compound of interest in medicinal chemistry. Due to the scarcity of publicly available empirical data, this document focuses on the foundational chemical principles governing its solubility and presents robust, field-proven protocols for its experimental determination. We will explore the structural characteristics of the molecule, predict its behavior in various common laboratory solvents, and provide step-by-step methodologies for both kinetic and thermodynamic solubility assessment. This guide is intended for researchers, chemists, and drug development professionals seeking to establish a reliable solubility profile for this compound to ensure data integrity and accelerate preclinical programs.

Introduction: The Critical Role of Solubility

6-(Pyridin-3-yl)-1H-indazole (MW: 195.22 g/mol , CAS: 885272-35-5) is a bicyclic heterocyclic compound featuring an indazole core linked to a pyridine ring.[1][2] The indazole scaffold is a privileged structure in medicinal chemistry, forming the basis of several approved drugs.[3] As with any compound intended for biological evaluation, understanding its solubility is a non-negotiable first step. Poor solubility can lead to a host of complications, including:

-

Underestimation of Potency: Inaccurate solution concentrations in biological assays can yield misleading IC50 or EC50 values.

-

Poor Bioavailability: Low aqueous solubility is a primary cause of poor absorption following oral administration.[4]

-

Formulation Challenges: Developing a suitable dosage form for preclinical and clinical studies can be technically complex and costly for poorly soluble compounds.[5]

-

Irreproducible Results: Precipitation of the compound during experiments can lead to unreliable and inconsistent data.

This guide will therefore equip the research scientist with the necessary theoretical framework and practical protocols to accurately characterize the solubility of 6-(Pyridin-3-yl)-1H-indazole.

Physicochemical and Structural Analysis

To predict the solubility of 6-(Pyridin-3-yl)-1H-indazole, we must first analyze its structure, which is a fusion of an indazole ring system and a pyridine ring.

-

The Indazole Core: The parent 1H-indazole molecule is a weak base that is sparingly soluble in water but soluble in many organic solvents.[3] It is an amphoteric molecule, capable of being protonated (pKa ≈ 1.04) or deprotonated (pKa ≈ 13.86), though it is predominantly neutral under physiological conditions.[6] The N-H group can act as a hydrogen bond donor, while the pyrazolic nitrogen can act as a hydrogen bond acceptor.

-

The Pyridine Substituent: The pyridine ring is a basic, polar, aromatic heterocycle. Its presence is expected to increase the overall polarity of the molecule compared to unsubstituted indazole and introduce an additional site for hydrogen bonding (the pyridine nitrogen) and protonation.

-

Overall Polarity and "Like Dissolves Like": The molecule possesses both polar characteristics (N-H, pyridine nitrogen) and nonpolar characteristics (the fused benzene ring). Following the principle of "like dissolves like"[7], we can make the following predictions:

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): Solubility is expected to be limited in neutral water due to the significant nonpolar surface area of the bicyclic system. However, the ability to form hydrogen bonds suggests some solubility in alcohols like ethanol and methanol.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): High solubility is anticipated in solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), which are excellent hydrogen bond acceptors and can effectively solvate a wide range of organic molecules.[8]

-

Nonpolar Solvents (e.g., Hexane, Toluene): Very low solubility is expected due to the polar nature of the pyridine and indazole nitrogens.

-

Aqueous Buffers (pH Dependence): As a molecule with basic nitrogen centers (pKa of pyridine is ~5.2), its aqueous solubility will be highly pH-dependent.[9] In acidic buffers (e.g., pH < 5), protonation of the pyridine nitrogen will form a cationic salt, which is expected to dramatically increase aqueous solubility.

-

Quantitative Solubility Assessment: A Methodological Approach

-

Kinetic Solubility: This measures the concentration of a compound upon its precipitation from a supersaturated solution, typically generated by diluting a DMSO stock solution into an aqueous buffer. It is a high-throughput method ideal for early discovery screening.[4][10]

-

Thermodynamic Solubility: This is the true equilibrium solubility, measured when excess solid compound is equilibrated with a solvent over an extended period. It is the gold standard for lead optimization and formulation development.[5][9]

The following table should be used to record experimentally determined data.

| Solvent | Temperature (°C) | Method | Solubility (µg/mL) | Solubility (µM) | Observations |

| Water (pH 7.0) | 25 | Thermodynamic | |||

| PBS (pH 7.4) | 25 | Thermodynamic | |||

| PBS (pH 7.4) | 25 | Kinetic | |||

| 0.1 M HCl (pH 1) | 25 | Thermodynamic | |||

| Ethanol | 25 | Thermodynamic | |||

| Methanol | 25 | Thermodynamic | |||

| DMSO | 25 | Thermodynamic | |||

| Acetonitrile | 25 | Thermodynamic | |||

| Dichloromethane | 25 | Thermodynamic | |||

| Acetone | 25 | Thermodynamic |

Experimental Protocols

The following protocols are designed to be self-validating systems for determining the solubility of 6-(Pyridin-3-yl)-1H-indazole.

Protocol for Thermodynamic Solubility (Shake-Flask Method)

This method is considered the definitive measure of equilibrium solubility.[5]

Rationale: By agitating an excess of the solid compound in the solvent for an extended period, this protocol ensures that a true thermodynamic equilibrium is reached between the dissolved and undissolved states. Centrifugation then separates the saturated supernatant for accurate concentration analysis.

Materials:

-

6-(Pyridin-3-yl)-1H-indazole (solid)

-

Selected solvents (e.g., water, PBS pH 7.4, ethanol, DMSO)

-

2 mL glass vials with screw caps

-

Orbital shaker or rotator capable of maintaining a constant temperature

-

High-speed microcentrifuge

-

Calibrated analytical balance

-

HPLC-UV or LC-MS/MS system for quantification

-

Syringe filters (0.22 µm, PTFE or other compatible material)

Procedure:

-

Preparation: Add an excess amount of solid 6-(Pyridin-3-yl)-1H-indazole to a pre-weighed 2 mL glass vial. A common starting point is ~2 mg.[11] Record the exact weight.

-

Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired solvent to the vial.

-

Equilibration: Cap the vial securely and place it on an orbital shaker. Agitate the mixture at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.[5][10]

-

Phase Separation: After incubation, allow the vials to stand for 1 hour to let larger particles settle. Then, centrifuge the vials at high speed (e.g., 14,000 rpm) for 20 minutes to pellet all undissolved solid.

-

Sample Collection: Carefully collect an aliquot of the clear supernatant. Be cautious not to disturb the solid pellet.

-

Filtration (Optional but Recommended): For aqueous samples, filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining fine particulates. This step may not be necessary for organic solvents if the centrifugation is effective.

-

Dilution: Accurately dilute the supernatant with a suitable mobile phase or solvent to bring the concentration within the linear range of the analytical standard curve.

-

Quantification: Analyze the diluted sample using a validated HPLC-UV or LC-MS/MS method against a standard curve prepared from a known stock solution of the compound.

-

Calculation: Calculate the original concentration in the supernatant, which represents the thermodynamic solubility.

Protocol for Kinetic Solubility (Turbidimetric Method)

This protocol provides a rapid assessment of solubility from a DMSO stock, mimicking conditions often found in high-throughput screening.[10]

Rationale: This method assesses the point at which a compound, initially dissolved in an organic solvent (DMSO), precipitates when introduced into an aqueous medium. The appearance of turbidity (cloudiness) indicates that the solubility limit has been exceeded.

Materials:

-

10 mM stock solution of 6-(Pyridin-3-yl)-1H-indazole in 100% DMSO

-

Aqueous buffer (e.g., PBS, pH 7.4)

-

96-well microplate (clear, flat-bottom)

-

Multichannel pipette

-

Plate reader capable of measuring absorbance or nephelometry

Procedure:

-

Plate Preparation: Add the aqueous buffer to the wells of a 96-well plate.

-

Serial Dilution: Using a multichannel pipette, perform a serial dilution of the 10 mM DMSO stock solution directly into the buffer-filled wells. This creates a concentration gradient (e.g., 200 µM, 100 µM, 50 µM, etc.). The final DMSO concentration should be kept low and consistent across all wells (typically ≤2%) to minimize its co-solvent effects.

-

Incubation: Shake the plate gently for 2 hours at room temperature to allow for precipitation to occur.

-

Measurement: Measure the turbidity of each well using a plate reader. This can be done by measuring light scattering (nephelometry) or by measuring absorbance at a wavelength where the compound does not absorb (e.g., 620 nm).[5]

-

Data Analysis: The kinetic solubility is defined as the highest concentration at which the turbidity reading is not significantly different from the buffer-only control wells.

Visualization of Experimental Workflow

The following diagram illustrates the decision-making process and workflow for characterizing the solubility of a novel compound like 6-(Pyridin-3-yl)-1H-indazole.

Caption: Workflow for determining the solubility of 6-(Pyridin-3-yl)-1H-indazole.

Conclusion

While published quantitative solubility data for 6-(Pyridin-3-yl)-1H-indazole is scarce, a thorough understanding of its physicochemical properties allows for rational prediction of its behavior in common laboratory solvents. Its structure suggests poor solubility in neutral water, good solubility in polar aprotic solvents like DMSO, and pH-dependent solubility in aqueous buffers. For any research or drug development program, experimental verification is paramount. The shake-flask and turbidimetric methods detailed in this guide provide robust, reliable frameworks for determining the thermodynamic and kinetic solubility, respectively. Accurate characterization using these protocols will ensure data quality, mitigate risks in later-stage development, and enable the successful progression of promising indazole-based compounds.

References

-

Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. [Link]

-

Hoelke, B., Gildenast, H., & Wagner, T. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 543-548. [Link]

-

Creative Bioarray. Aqueous Solubility Assays. [Link]

-

ResearchGate. How to determine the solubility of a substance in an organic solvent? [Link]

-

Chemistry For Everyone. How To Determine Solubility Of Organic Compounds? [Link]

-

University of California, Irvine. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

Unknown. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 9221, 1H-Indazole. [Link]

-

Wikipedia. Indazole. [Link]

-

MDPI. DMSO Solubility Assessment for Fragment-Based Screening. [Link]

-

Grokipedia. Indazole. [Link]

Sources

- 1. labsolu.ca [labsolu.ca]

- 2. 6-PYRIDIN-3-YL-1H-INDAZOLE | 885272-35-5 [chemicalbook.com]

- 3. grokipedia.com [grokipedia.com]

- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 5. creative-bioarray.com [creative-bioarray.com]

- 6. Indazole - Wikipedia [en.wikipedia.org]

- 7. chem.ws [chem.ws]

- 8. mdpi.com [mdpi.com]

- 9. sygnaturediscovery.com [sygnaturediscovery.com]

- 10. Aqueous Solubility Assay - Enamine [enamine.net]

- 11. ovid.com [ovid.com]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 6-(Pyridin-3-yl)-1H-indazole

Abstract

This technical guide provides a detailed analysis and expert interpretation of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the heterocyclic compound 6-(Pyridin-3-yl)-1H-indazole. As a molecule integrating two key pharmacophores, the indazole and pyridine rings, its structural confirmation is paramount for researchers in medicinal chemistry and drug development. This document moves beyond a simple data report, offering a deep dive into the causal relationships between the molecular structure and its spectral features. It explains the rationale behind chemical shift assignments and coupling patterns, grounded in fundamental principles and comparative data from analogous structures. A comprehensive, self-validating experimental protocol for data acquisition is also provided, ensuring reproducibility and scientific rigor.

Introduction: The Structural Significance of Pyridinyl-Indazoles

The fusion of distinct heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, aimed at creating novel molecular architectures with enhanced biological activity and optimized physicochemical properties. 6-(Pyridin-3-yl)-1H-indazole is a prime example of this strategy, combining the indazole moiety, a privileged structure in numerous kinase inhibitors and therapeutic agents, with the versatile pyridine ring, a common feature in a vast array of pharmaceuticals.[1][2] The precise characterization of such molecules is non-negotiable, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive method for unambiguous structural elucidation in solution.

This guide provides a predictive but expertly reasoned interpretation of the ¹H and ¹³C NMR spectra of 6-(Pyridin-3-yl)-1H-indazole. In the absence of directly published experimental data for this specific molecule, this analysis has been constructed by leveraging established spectral data for the parent 1H-indazole and pyridine systems, along with documented substituent effects in related heterocyclic compounds.[3][4] This approach not only offers a reliable spectral blueprint for the title compound but also serves as an educational framework for interpreting the NMR spectra of similarly complex heteroaromatic systems.

Molecular Structure and Atom Numbering

A clear and consistent atom numbering system is essential for accurate spectral assignment. The structure of 6-(Pyridin-3-yl)-1H-indazole is presented below, following standard IUPAC nomenclature conventions for fused and linked heterocyclic systems. This numbering will be used throughout the guide.

Caption: Molecular structure of 6-(Pyridin-3-yl)-1H-indazole with atom numbering.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), and the proximity of neighboring protons (spin-spin coupling). The analysis is best performed in a polar aprotic solvent like DMSO-d₆, which can effectively solvate the molecule and allow for the observation of the exchangeable N-H proton.

Table 1: Predicted ¹H NMR Data for 6-(Pyridin-3-yl)-1H-indazole (in DMSO-d₆, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Rationale for Assignment |

| ~13.2 | br s | - | 1-H | Typical chemical shift for the acidic indazole N-H proton in DMSO-d₆, often broad due to exchange.[3] |

| ~9.10 | d | ~2.0 | H-2' | Most deshielded pyridine proton, ortho to the nitrogen and adjacent to the substituted carbon. |

| ~8.65 | dd | ~4.8, 1.5 | H-6' | Deshielded proton ortho to the pyridine nitrogen. Coupled to H-5' (³J) and H-4' (⁴J). |

| ~8.35 | s | - | H-3 | Characteristic singlet for the H-3 proton of the indazole ring. |

| ~8.20 | ddd | ~8.0, 2.0, 0.8 | H-4' | Deshielded by proximity to the indazole ring. Coupled to H-5' (³J), H-6' (⁴J), and H-2' (⁵J). |

| ~8.00 | s | ~0.8 | H-7 | Appears as a near-singlet or finely split doublet due to a small four-bond coupling (⁴J) with H-5. Deshielded by the pyridine ring's anisotropic effect. |

| ~7.80 | d | ~8.6 | H-4 | Typical ortho-coupled proton on the indazole benzene ring. |

| ~7.55 | dd | ~8.0, 4.8 | H-5' | Standard aromatic proton on the pyridine ring, coupled to H-4' and H-6'. |

| ~7.40 | dd | ~8.6, 1.5 | H-5 | Ortho-coupled to H-4 and meta-coupled to H-7. |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the number of unique carbon atoms and their electronic environments. The spectrum is typically acquired with proton decoupling, resulting in singlets for each carbon.

Table 2: Predicted ¹³C NMR Data for 6-(Pyridin-3-yl)-1H-indazole (in DMSO-d₆, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Rationale for Assignment |

| ~151.0 | C-2' | Carbon adjacent to pyridine nitrogen, deshielded. |

| ~148.5 | C-6' | Carbon adjacent to pyridine nitrogen, deshielded. |

| ~141.5 | C-7a | Quaternary carbon of the indazole ring fused to the benzene moiety. |

| ~138.0 | C-6 | Aromatic carbon bearing the pyridine substituent, deshielded. |

| ~135.0 | C-4' | Pyridine carbon deshielded by proximity to the indazole ring. |

| ~134.5 | C-3 | Indazole carbon, typically found in this region. |

| ~132.0 | C-3' | Quaternary carbon of the pyridine ring attached to the indazole. |

| ~124.0 | C-5' | Pyridine CH carbon. |

| ~122.5 | C-3a | Quaternary carbon of the indazole ring adjacent to C-3. |

| ~121.5 | C-4 | Indazole CH carbon. |

| ~118.0 | C-5 | Indazole CH carbon, upfield shifted relative to C-4. |

| ~110.0 | C-7 | Indazole CH carbon, typically the most upfield of the benzenoid protons.[4] |

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible NMR data, a standardized and rigorously controlled experimental procedure is essential. The following protocol is designed to be a self-validating system for the characterization of 6-(Pyridin-3-yl)-1H-indazole and similar compounds.

Workflow: NMR Sample Preparation and Data Acquisition

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the solid 6-(Pyridin-3-yl)-1H-indazole sample. The causal choice of this mass range is to ensure sufficient concentration for a good signal-to-noise ratio, especially for the less sensitive ¹³C nucleus, without causing line broadening due to aggregation.

-

Transfer the solid to a clean, dry vial. Add 0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is selected for its excellent solvating power for a wide range of organic molecules and its high boiling point, which minimizes evaporation. Its residual proton signal at ~2.50 ppm and carbon signal at ~39.52 ppm serve as convenient internal references.[5]

-

Vortex the sample for 30-60 seconds until the solid is completely dissolved, ensuring a homogenous solution for accurate shimming.

-

Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

The experiments should be performed on a spectrometer operating at a proton frequency of 400 MHz or higher to achieve good signal dispersion.

-

Insert the sample into the magnet. The instrument's lock system will engage on the deuterium signal from the DMSO-d₆, stabilizing the magnetic field.

-

Perform an automatic or manual tuning and matching of the probe for both the ¹H and ¹³C channels to maximize signal reception.

-

Execute an automatic or manual shimming procedure to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak shape.

-

For ¹H NMR: Acquire the spectrum using a standard 30-degree pulse sequence (e.g., Bruker's zg30). A small flip angle is used to allow for a short relaxation delay. Typically, 16 scans are sufficient for a high signal-to-noise ratio.

-

For ¹³C NMR: Acquire the spectrum using a standard proton-decoupled pulse sequence with a 30-degree pulse angle (e.g., Bruker's zgpg30). A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing and Analysis:

-

Apply an exponential window function and perform a Fourier transform on the acquired Free Induction Decays (FIDs).

-

Carefully phase the resulting spectra to ensure all peaks are in pure absorption mode.

-

Apply a baseline correction to obtain a flat baseline.

-

For the ¹H spectrum, integrate the signals to determine the relative number of protons for each resonance.

-

Reference the spectra by setting the residual DMSO solvent peak to δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C.

-

Perform peak picking to identify the precise chemical shift of each resonance.

-

Conclusion

This guide provides a comprehensive and expertly reasoned framework for understanding the ¹H and ¹³C NMR spectral characteristics of 6-(Pyridin-3-yl)-1H-indazole. By grounding the predicted data in the established principles of NMR spectroscopy and leveraging comparative data from parent heterocycles, this document serves as a reliable reference for chemists engaged in the synthesis, purification, and analysis of this important class of molecules. The detailed experimental protocol further ensures that researchers can acquire high-fidelity data, a critical step in the rigorous process of chemical research and drug development.

References

-

Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). National Institutes of Health (NIH). Available at: [Link]

-

Supporting Information for "General Procedure for the Synthesis of 1H-Indazoles". (N.D.). Available at: [Link]

-

Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (2022). ACS Publications. Available at: [Link]

-

13C NMR of indazoles. (1995). ResearchGate. Available at: [Link]

-

Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. (N.D.). The Royal Society of Chemistry. Available at: [Link]

-

1H-Indazole. (N.D.). National Institute of Standards and Technology (NIST) WebBook. Available at: [Link]

-

6-[6-(4-methyl-1-piperazinyl)-3-pyridinyl]-1H-indazole-4-carboxamide. (N.D.). PubChem. Available at: [Link]

-

Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. (2018). MDPI. Available at: [Link]

-

6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. (2025). Bangladesh Journals Online. Available at: [Link]

-

Scheme 5: Synthesis of 1-aryl-1H-indazoles. (2021). ResearchGate. Available at: [Link]

-

1H-Indazole. (N.D.). PubChem. Available at: [Link]

-

Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H). (N.D.). PubMed. Available at: [Link]

-

Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. (2022). Beilstein Journals. Available at: [Link]

-

A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (N.D.). MDPI. Available at: [Link]

Sources

- 1. 1-(1-methylethyl)-N-[(6-methyl-2-oxo-4-propyl-1,2-dihydro-3-pyridinyl)methyl]-6-[6-(4-methyl-1-piperazinyl)-3-pyridinyl]-1H-indazole-4-carboxamide | C31H39N7O2 | CID 54596764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. beilstein-journals.org [beilstein-journals.org]

- 3. Indazole(271-44-3) 1H NMR [m.chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 6-(Pyridin-3-yl)-1H-indazole

Abstract

This technical guide provides a comprehensive framework for the mass spectrometric analysis of 6-(Pyridin-3-yl)-1H-indazole, a heterocyclic compound of significant interest in pharmaceutical and materials science research. As a molecule incorporating both indazole and pyridine moieties, its characterization necessitates a nuanced approach to ionization and fragmentation analysis. This document outlines detailed, field-proven protocols for High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) to ensure unambiguous structural elucidation and purity assessment. We delve into the causality behind experimental choices, from solvent selection and ionization source optimization to the interpretation of complex fragmentation patterns. This guide is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical methodologies for novel N-heterocyclic compounds.

Introduction: The Analytical Imperative for 6-(Pyridin-3-yl)-1H-indazole

6-(Pyridin-3-yl)-1H-indazole is a bicyclic aromatic compound featuring a fused benzene and pyrazole ring system (indazole) substituted with a pyridine ring.[1] Its chemical structure (Figure 1) presents multiple sites for protonation, influencing its ionization efficiency and subsequent gas-phase fragmentation. The indazole and pyridine scaffolds are prevalent in compounds with diverse biological activities, making this molecule a relevant subject for drug discovery and development.[1][2]

Mass spectrometry (MS) is an indispensable tool in pharmaceutical analysis, offering unparalleled sensitivity and specificity for compound identification, structural elucidation, and quantification.[3][4] For novel compounds like 6-(Pyridin-3-yl)-1H-indazole, establishing a definitive mass spectrometric profile is critical for quality control, metabolite identification, and impurity profiling.[5][6] This guide provides the technical foundation to achieve these analytical goals with a high degree of confidence.

Figure 1: Chemical Structure of 6-(Pyridin-3-yl)-1H-indazole Molecular Formula: C12H9N3 Molecular Weight: 195.22 g/mol [7]

Foundational Principles: Ionization and Isotopic Abundance

The first step in mass spectrometric analysis is the generation of gas-phase ions. For N-heterocyclic compounds like 6-(Pyridin-3-yl)-1H-indazole, electrospray ionization (ESI) is the preferred method due to its soft ionization nature, which typically yields an abundant protonated molecule, [M+H]⁺.[8][9] The presence of three nitrogen atoms provides multiple potential sites for protonation, which can influence fragmentation pathways.[10]

The expected monoisotopic mass of the protonated molecule [C12H10N3]⁺ is 196.0869 m/z. High-resolution mass spectrometers, such as Time-of-Flight (TOF) or Orbitrap instruments, are essential for accurate mass measurement, allowing for the confident determination of the elemental composition.[11][12]

Experimental Design: A Self-Validating Workflow

A robust analytical method is a self-validating one. The following sections detail a workflow designed to ensure data integrity and reproducibility, from sample preparation to data interpretation.

Sample Preparation and Solubilization

The choice of solvent is critical for efficient ionization. The solvent must solubilize the analyte and be compatible with the ESI process.

Protocol 1: Standard Sample Preparation

-

Stock Solution Preparation: Accurately weigh approximately 1 mg of 6-(Pyridin-3-yl)-1H-indazole and dissolve it in 1 mL of a high-purity solvent such as methanol or acetonitrile to create a 1 mg/mL stock solution.

-

Working Solution Preparation: Prepare a working solution by diluting the stock solution to a final concentration of 1-10 µg/mL in a solvent mixture appropriate for ESI-MS, typically 50:50 acetonitrile:water with 0.1% formic acid. The addition of formic acid promotes protonation and enhances the [M+H]⁺ signal.[13]

-

Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulate matter that could interfere with the analysis or damage the instrument.

High-Resolution Mass Spectrometry (HRMS) for Unambiguous Formula Determination

HRMS provides the high mass accuracy required to confirm the elemental composition of 6-(Pyridin-3-yl)-1H-indazole.[14]

Protocol 2: HRMS Data Acquisition

-

Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) calibrated according to the manufacturer's specifications.

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

-

Infusion: Introduce the working solution directly into the ESI source via a syringe pump at a flow rate of 5-10 µL/min.

-

Mass Range: Scan a mass range of m/z 50-500 to encompass the expected parent ion and potential low-mass fragments.

-

Data Analysis: Determine the accurate mass of the most abundant ion. The measured mass should be within a 5 ppm tolerance of the theoretical mass of the protonated molecule ([C12H10N3]⁺ = 196.0869 m/z).

Table 1: Expected HRMS Data for [M+H]⁺ of 6-(Pyridin-3-yl)-1H-indazole

| Ion Species | Theoretical m/z |

| [C12H10N3]⁺ | 196.0869 |

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem mass spectrometry (MS/MS or MS²) is a powerful technique for structural elucidation.[15] It involves the isolation of a precursor ion (in this case, the [M+H]⁺ ion of 6-(Pyridin-3-yl)-1H-indazole) and its subsequent fragmentation through collision-induced dissociation (CID).[16] The resulting product ions provide a fragmentation "fingerprint" that is characteristic of the molecule's structure.

Protocol 3: MS/MS Data Acquisition

-

Instrumentation: A tandem mass spectrometer (e.g., Triple Quadrupole, Q-TOF, Ion Trap, Orbitrap) is required.

-

Precursor Ion Selection: Isolate the [M+H]⁺ ion at m/z 196.1 in the first mass analyzer.

-

Collision-Induced Dissociation (CID): Introduce a collision gas (typically argon or nitrogen) into a collision cell to induce fragmentation of the precursor ion. The collision energy should be optimized to generate a rich spectrum of product ions. A typical starting point is a collision energy of 20-40 eV.

-

Product Ion Scanning: Scan the second mass analyzer to detect the resulting fragment ions.

Fragmentation Analysis: Deciphering the Molecular Blueprint

The fragmentation of N-heterocyclic compounds in MS/MS is governed by established chemical principles.[17][18] For 6-(Pyridin-3-yl)-1H-indazole, the most probable fragmentation pathways involve cleavages of the indazole and pyridine rings and the bond connecting them. The protonation site will significantly influence the initial bond cleavages.[10]

Proposed Fragmentation Pathways:

Based on the fragmentation patterns of similar indazole and pyridine-containing compounds, the following neutral losses and fragment ions are anticipated:[19][20][21]

-

Loss of HCN (27 Da): A common fragmentation pathway for nitrogen-containing heterocycles.

-

Loss of N2H2 (30 Da): Resulting from the cleavage of the pyrazole ring in the indazole moiety.

-

Cleavage of the C-C bond between the rings: This would lead to fragments corresponding to the individual pyridine and indazole ring systems.

Table 2: Predicted Major Fragment Ions in the MS/MS Spectrum of 6-(Pyridin-3-yl)-1H-indazole

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss |

| 196.1 | 169.1 | HCN |

| 196.1 | 166.1 | N2H2 |

| 196.1 | 117.1 | C5H4N (Pyridyl radical) |

| 196.1 | 78.1 | C7H5N2 (Indazolyl radical) |

The following diagram illustrates the logical workflow for the comprehensive mass spectrometric analysis of this compound.

Caption: Experimental workflow for MS analysis.

The anticipated fragmentation pathways can be visualized to aid in the interpretation of the MS/MS data.

Sources

- 1. Indazole - Wikipedia [en.wikipedia.org]

- 2. ias.ac.in [ias.ac.in]

- 3. pharmafocusamerica.com [pharmafocusamerica.com]

- 4. lifesciences.danaher.com [lifesciences.danaher.com]

- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 6. journal.esrgroups.org [journal.esrgroups.org]

- 7. labsolu.ca [labsolu.ca]

- 8. royalsocietypublishing.org [royalsocietypublishing.org]

- 9. researchgate.net [researchgate.net]

- 10. Impact of Protonation Sites on Collision-Induced Dissociation-MS/MS Using CIDMD Quantum Chemistry Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. High-Resolution Filtering for Improved Small Molecule Identification via GC/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 12. High-resolution mass spectrometry of small molecules bound to membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 13. CN119000907A - Detection method of indazole derivatives - Google Patents [patents.google.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Tandem mass spectrometry - Wikipedia [en.wikipedia.org]

- 16. Collision-induced dissociation - Wikipedia [en.wikipedia.org]

- 17. Mass Spectra of New Heterocycles: XXV. Electron Ionization Study of <i>N</i>-[5-Aminothiophen-2-yl]thioureas - ProQuest [proquest.com]

- 18. apps.dtic.mil [apps.dtic.mil]

- 19. Application of triple quadrupole tandem mass spectrometry to the analysis of pyridine-containing derivatives of long-chain acids and alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Characterizing the electrospray ionization mass spectral fragmentation pattern of indole derivatives synthesized from 2-keto glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emergence of 6-(Pyridin-3-yl)-1H-indazole Analogs as Potent Kinase Inhibitors in Oncology: A Technical Guide to the Mechanism of Action

Introduction: The Therapeutic Promise of the Indazole Scaffold

The indazole core is a privileged scaffold in medicinal chemistry, giving rise to a multitude of compounds with diverse pharmacological activities, including potent anti-tumor effects.[1][2] The versatility of the indazole ring system allows for substitutions that can be tailored to target specific enzymatic pockets, particularly within the active sites of protein kinases.[1] Dysregulation of protein kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.[1][2] This guide will delve into the mechanism of action of a specific class of indazole-based compounds, the 6-(pyridin-3-yl)-1H-indazole analogs, with a focus on their role as kinase inhibitors in cancer cells. While direct, extensive research on the single compound "6-(Pyridin-3-yl)-1h-indazole" is not broadly available in the public domain, a significant body of work on closely related analogs, particularly those with substitutions at the 3 and 6 positions of the indazole ring, provides a clear and compelling picture of their mechanism of action. These derivatives have emerged as potent inhibitors of key kinases involved in cell cycle progression and proliferation, such as Polo-like kinase 4 (PLK4).[1]

This document will serve as an in-depth technical resource for researchers, scientists, and drug development professionals. We will explore the molecular interactions, the affected signaling pathways, and the resulting cellular consequences of treating cancer cells with these promising compounds. Furthermore, we will provide detailed, field-proven experimental protocols to enable the validation and further exploration of these mechanisms in a laboratory setting.

The Primary Target: Unraveling the Role of Polo-like Kinase 4 (PLK4) in Carcinogenesis

A crucial target of certain pyridinyl-indazole derivatives is Polo-like kinase 4 (PLK4), a serine/threonine kinase that plays a master regulatory role in centriole duplication during the cell cycle.[1] Normal cells maintain a strict control over centriole numbers, as their duplication is essential for the formation of a bipolar mitotic spindle, which in turn ensures accurate chromosome segregation. An abnormal level of PLK4 can lead to centriole amplification, a condition frequently observed in various human cancers.[1] This amplification can result in chromosomal instability, aneuploidy, and ultimately, tumorigenesis.[1] Therefore, the targeted inhibition of PLK4 presents a promising therapeutic strategy for cancers characterized by such abnormalities.

Mechanism of Action: Competitive Inhibition of the PLK4 ATP-Binding Site

The anticancer activity of 6-(pyridin-3-yl)-1H-indazole analogs that target PLK4 stems from their ability to act as potent and selective ATP-competitive inhibitors. The core mechanism involves the indazole scaffold inserting into the ATP-binding pocket of the PLK4 kinase domain. The pyridin-3-yl moiety, along with other substitutions, plays a critical role in establishing specific interactions with key amino acid residues within this pocket, leading to high-affinity binding. This occupation of the ATP-binding site prevents the endogenous ATP from binding, thereby blocking the phosphotransferase activity of the kinase.

The downstream consequences of PLK4 inhibition are profound and directly linked to its role in centriole duplication. By inhibiting PLK4, these compounds effectively halt the formation of new centrioles. This leads to a failure in the formation of a proper mitotic spindle during cell division. Cancer cells attempting to divide without a functional bipolar spindle will undergo mitotic arrest, which can ultimately trigger apoptotic cell death.

Signaling Pathway of PLK4 Inhibition

The following diagram illustrates the signaling pathway affected by 6-(pyridin-3-yl)-1H-indazole analogs that target PLK4.

Caption: PLK4 Inhibition Pathway by 6-(Pyridin-3-yl)-1H-indazole Analogs.

Broader Kinase Inhibition Profile and Alternative Mechanisms

It is important to note that the indazole scaffold is versatile, and different derivatives can target a range of kinases.[1] For instance, some indazole derivatives have been shown to inhibit other kinases such as Aurora kinase and pan-Pim kinases.[1] The specific kinase inhibition profile is determined by the substitution pattern on the indazole ring.

Furthermore, not all indazole derivatives exert their anticancer effects through kinase inhibition. Some have been found to modulate other critical cancer-related pathways. For example, certain 1H-indazole-3-amine derivatives have been shown to induce apoptosis and cell cycle arrest by affecting the p53/MDM2 pathway and inhibiting Bcl2 family members.[3][4] Another avenue of investigation for indazole compounds is the inhibition of the PI3K/AKT/mTOR signaling pathway, which is frequently hyperactivated in cancer and plays a crucial role in cell growth, proliferation, and survival.[5][6]

Experimental Validation of the Mechanism of Action

To rigorously establish the mechanism of action of a 6-(pyridin-3-yl)-1H-indazole analog as a PLK4 inhibitor, a series of well-defined experiments are required. The following protocols provide a roadmap for this validation process.

Experimental Workflow

Caption: Experimental Workflow for Validating PLK4 Inhibition.

Protocol 1: In Vitro PLK4 Kinase Assay

Objective: To determine the direct inhibitory effect of the compound on the enzymatic activity of recombinant PLK4.

Methodology:

-

Reagents and Materials: Recombinant human PLK4, a suitable substrate peptide (e.g., a generic kinase substrate like myelin basic protein or a specific PLK4 substrate), ATP (with a radiolabeled ATP, e.g., [γ-³²P]ATP, for radiometric assays, or unlabeled for luminescence-based assays), kinase assay buffer, and the test compound.

-

Procedure:

-

Prepare a series of dilutions of the 6-(pyridin-3-yl)-1H-indazole analog.

-

In a microplate, combine the recombinant PLK4 enzyme, the substrate, and the test compound at various concentrations.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).

-

Stop the reaction.

-

Quantify the amount of phosphorylated substrate. For radiometric assays, this involves capturing the phosphorylated substrate on a membrane and measuring radioactivity. For luminescence-based assays (e.g., Kinase-Glo®), the remaining ATP is quantified, which is inversely proportional to kinase activity.

-

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 2: Cell Viability Assay

Objective: To assess the cytotoxic effect of the compound on cancer cell lines.

Methodology:

-

Cell Lines: A panel of cancer cell lines, including those known to have PLK4 overexpression or centriole amplification.

-

Procedure:

-

Seed the cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the 6-(pyridin-3-yl)-1H-indazole analog for a specified duration (e.g., 72 hours).

-

Add a viability reagent such as MTT or CellTiter-Glo®.

-

Measure the absorbance or luminescence according to the manufacturer's protocol.

-

-

Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control. Determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition of viability) value.

Protocol 3: Western Blot Analysis

Objective: To evaluate the effect of the compound on the phosphorylation status of PLK4 and downstream markers of cell cycle progression.

Methodology:

-

Procedure:

-

Treat cancer cells with the test compound at various concentrations for a defined period.

-

Lyse the cells to extract total protein.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against total PLK4, phospho-PLK4 (if a specific antibody is available), and key cell cycle proteins like Cyclin B1. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

-

Incubate with the appropriate HRP-conjugated secondary antibodies.

-

Visualize the protein bands using a chemiluminescence detection system.

-

-

Interpretation: A decrease in the levels of phospho-PLK4 (autophosphorylation is a marker of activity) and an accumulation of mitotic markers like Cyclin B1 would be consistent with PLK4 inhibition and mitotic arrest.

Protocol 4: Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of the compound on cell cycle distribution.

Methodology:

-

Procedure:

-

Treat cancer cells with the test compound for a period that allows for one to two cell cycles (e.g., 24-48 hours).

-

Harvest the cells, wash with PBS, and fix them in cold 70% ethanol.

-

Stain the cells with a DNA-intercalating dye such as propidium iodide (PI) in the presence of RNase.

-

Analyze the DNA content of the cells using a flow cytometer.

-

-

Interpretation: Inhibition of PLK4 is expected to cause an accumulation of cells in the G2/M phase of the cell cycle, indicative of mitotic arrest.

Quantitative Data Summary

The following table summarizes hypothetical IC₅₀ values for a representative 6-(pyridin-3-yl)-1H-indazole analog against PLK4 and a panel of cancer cell lines.

| Assay | Target/Cell Line | IC₅₀ (nM) |

| PLK4 Kinase Assay | Recombinant PLK4 | 15 |

| Cell Viability | Breast Cancer (MDA-MB-231) | 50 |

| Cell Viability | Colon Cancer (HCT116) | 75 |

| Cell Viability | Lung Cancer (A549) | 60 |

Conclusion and Future Directions

The 6-(pyridin-3-yl)-1H-indazole scaffold represents a promising starting point for the development of novel anticancer agents. Analogs based on this core structure have demonstrated potent inhibitory activity against key kinases involved in cancer cell proliferation and survival, most notably PLK4. The mechanism of action, centered on the competitive inhibition of the kinase's ATP-binding site, leads to mitotic arrest and subsequent apoptosis in cancer cells. The detailed experimental protocols provided in this guide offer a robust framework for the preclinical evaluation and mechanistic elucidation of these compounds.

Future research in this area should focus on optimizing the potency and selectivity of these indazole derivatives, as well as evaluating their pharmacokinetic and pharmacodynamic properties in in vivo models. A deeper understanding of the specific cancer types that are most susceptible to PLK4 inhibition will be crucial for the successful clinical translation of this promising class of anticancer compounds.

References

-

ResearchGate. 1H-Indazoles derivatives targeting PI3K/AKT/mTOR pathway: Synthesis, anti-tumor effect and molecular mechanism | Request PDF. [Link]

-

PubMed. Design, synthesis, and biological evaluation of novel 6-(pyridin-3-yl) quinazolin-4(3H)-one derivatives as potential anticancer agents via PI3K inhibition. [Link]

-

OUCI. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. [Link]

-

PubMed. 1H-Indazoles derivatives targeting PI3K/AKT/mTOR pathway: Synthesis, anti-tumor effect and molecular mechanism. [Link]

-

MDPI. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. [Link]

-

RSC Publishing. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. [Link]

-

PMC - NIH. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. [Link]

-

MDPI. Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. [Link]

-

RSC Publishing. Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. [Link]

-

ResearchGate. Discovery of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Inhibitors of Extracellular Signal-Regulated Kinase (ERK) for the Treatment of Cancers. [Link]

-

NIH. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. [Link]

Sources

- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives [ouci.dntb.gov.ua]

- 4. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. 1H-Indazoles derivatives targeting PI3K/AKT/mTOR pathway: Synthesis, anti-tumor effect and molecular mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

A Strategic Guide to the Biological Activity Screening of 6-(Pyridin-3-yl)-1H-indazole: A Novel Kinase Inhibitor Candidate

Introduction: The Therapeutic Promise of the Indazole Scaffold

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved and investigational drugs.[1][2][3] Its unique structural and electronic properties allow it to participate in key interactions with a variety of biological targets, most notably protein kinases.[4][5] Several FDA-approved small-molecule anticancer drugs, such as pazopanib and axitinib, feature the indazole motif and function as multi-kinase inhibitors.[1] The pyridine ring, also a common fragment in kinase inhibitors, is known to engage in hydrogen bonding with the hinge region of the kinase ATP-binding pocket. The strategic combination of these two pharmacophores in 6-(Pyridin-3-yl)-1H-indazole presents a compelling rationale for its investigation as a potential novel therapeutic agent, particularly in the realm of oncology.

This guide provides a comprehensive, multi-tiered strategy for the systematic biological activity screening of 6-(Pyridin-3-yl)-1H-indazole. We will progress from broad, initial assessments of cytotoxicity to more focused mechanistic studies aimed at identifying its molecular targets and cellular effects. The experimental choices are guided by the hypothesis that this compound may exhibit anticancer properties through the modulation of protein kinase activity.

Part 1: Primary Screening - Assessing Broad Cytotoxicity and Kinase Inhibition

The initial phase of our screening cascade is designed to cast a wide net, determining if 6-(Pyridin-3-yl)-1H-indazole exhibits any general cytotoxic effects against cancer cells and if it interacts with a broad range of protein kinases.

In Vitro Cytotoxicity Assessment

The first step in evaluating a potential anticancer compound is to determine its effect on the viability of cancer cells.[6][7][8][9] We will employ a panel of human cancer cell lines representing diverse tumor types to identify any selective activity. A non-cancerous cell line will be included to assess preliminary selectivity and potential toxicity to normal cells.[10][11]

Recommended Cell Line Panel:

| Cell Line | Cancer Type | Rationale |

| MCF-7 | Breast Cancer (Estrogen Receptor Positive) | A well-characterized and commonly used breast cancer line. |

| MDA-MB-231 | Triple-Negative Breast Cancer | Represents a more aggressive and difficult-to-treat breast cancer subtype. |

| A549 | Non-Small Cell Lung Cancer | A standard model for a prevalent solid tumor. |

| K562 | Chronic Myeloid Leukemia | A suspension cell line, useful for comparing effects on hematological vs. solid tumors.[10][11][12] |

| PC-3 | Prostate Cancer | Represents a common malignancy in men. |

| HEK293 | Human Embryonic Kidney Cells | A non-cancerous cell line to assess general cytotoxicity and selectivity.[10][11] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[8][9]

-

Cell Seeding: Plate cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of 6-(Pyridin-3-yl)-1H-indazole (e.g., from 0.01 µM to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[7]

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that reduces cell viability by 50%.[7]

Broad Kinase Inhibition Profiling

Given the prevalence of the indazole scaffold in kinase inhibitors, a broad kinase panel screen is a logical next step to identify potential molecular targets.[4] This will provide initial insights into which kinase families, if any, are inhibited by 6-(Pyridin-3-yl)-1H-indazole.

Experimental Approach: Commercial Kinase Screening Services

Numerous commercial vendors offer kinase screening panels that test a compound against hundreds of purified kinases at a fixed concentration (e.g., 1 µM or 10 µM). These assays typically measure the remaining kinase activity after incubation with the test compound.

Data Presentation: Kinome Map

The results are often visualized as a "kinome map," which provides a graphical representation of the kinases inhibited and the extent of inhibition. This allows for a rapid visual assessment of the compound's potency and selectivity.

Part 2: Secondary and Mechanistic Studies

Based on the results from the primary screening, the next phase will involve more in-depth studies to confirm the initial findings and elucidate the mechanism of action. If the compound shows significant cytotoxicity against specific cancer cell lines and inhibits particular kinases, the following experiments will be prioritized.

Dose-Response Analysis and IC50 Determination for Lead Kinases

For any kinases that show significant inhibition in the broad panel screen, a dose-response analysis will be performed to determine the IC50 value for each kinase. This will provide a quantitative measure of the compound's potency against its putative targets.

Experimental Protocol: In Vitro Kinase Assay

-

Reaction Setup: In a microplate, combine the purified kinase, its specific substrate, and ATP.

-

Compound Addition: Add varying concentrations of 6-(Pyridin-3-yl)-1H-indazole.

-

Incubation: Allow the kinase reaction to proceed for a defined period.

-

Detection: Use a suitable detection method to measure the amount of phosphorylated substrate or the amount of ADP produced. Several commercial kits are available for this purpose, often employing fluorescence or luminescence-based readouts.[13][14][15][16]

-

Data Analysis: Plot the percentage of kinase inhibition against the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Cellular Mechanism of Action Studies

To understand how 6-(Pyridin-3-yl)-1H-indazole affects cancer cells, we will investigate its impact on key cellular processes such as cell cycle progression and apoptosis (programmed cell death).[10][11][12]

Experimental Workflow for Mechanistic Studies

Caption: A streamlined workflow for the biological screening of 6-(Pyridin-3-yl)-1H-indazole.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[17][18][19][20][21]

-

Cell Treatment: Treat the selected cancer cell line with 6-(Pyridin-3-yl)-1H-indazole at its IC50 concentration for 24 and 48 hours.

-

Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol to permeabilize the cell membrane.

-

Staining: Stain the cells with a DNA-binding fluorescent dye, such as propidium iodide (PI), which will also require treatment with RNase to prevent staining of RNA.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the dye is directly proportional to the amount of DNA in each cell.

-

Data Analysis: Generate a histogram of DNA content to quantify the percentage of cells in each phase of the cell cycle.

Experimental Protocol: Apoptosis Assay by Annexin V/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[22][23][24][25][26]

-

Cell Treatment: Treat the selected cancer cell line with 6-(Pyridin-3-yl)-1H-indazole at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).

-

Staining: Resuspend the treated cells in a binding buffer and stain with FITC-conjugated Annexin V and propidium iodide (PI). Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane in early apoptotic cells. PI can only enter cells with compromised membranes (late apoptotic and necrotic cells).

-

Flow Cytometry: Analyze the stained cells by flow cytometry.

-

Data Analysis: Quantify the percentage of cells in each quadrant of a dot plot:

-

Annexin V-negative/PI-negative: Viable cells

-

Annexin V-positive/PI-negative: Early apoptotic cells

-

Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative/PI-positive: Necrotic cells

-

Signaling Pathway Analysis

Caption: Hypothesized mechanism of action for 6-(Pyridin-3-yl)-1H-indazole.

Part 3: Target Validation and Further Characterization

The final stage of this initial screening guide focuses on confirming that the observed cellular effects are indeed a result of the inhibition of the identified kinase target(s).

Cellular Target Engagement and Pathway Modulation

Western blotting can be used to assess whether 6-(Pyridin-3-yl)-1H-indazole inhibits the phosphorylation of the downstream substrates of its putative kinase target(s) within the cancer cells. A reduction in the phosphorylation of a known substrate upon treatment with the compound would provide strong evidence of target engagement in a cellular context.

Conclusion and Future Directions

This in-depth technical guide outlines a logical and comprehensive strategy for the initial biological activity screening of 6-(Pyridin-3-yl)-1H-indazole. The proposed workflow, from broad cytotoxicity and kinase profiling to detailed mechanistic studies, is designed to efficiently identify and characterize its potential as an anticancer agent. Positive results from this screening cascade would provide a strong foundation for further preclinical development, including lead optimization, in vivo efficacy studies in animal models, and detailed pharmacokinetic and toxicological profiling. The indazole scaffold continues to be a rich source of novel therapeutics, and a systematic approach to screening new derivatives like 6-(Pyridin-3-yl)-1H-indazole is crucial for unlocking their full therapeutic potential.

References

-

A Review on in-vitro Methods for Screening of Anticancer Drugs. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

-

In vitro methods of screening of anticancer agents. (2015, July 28). Slideshare. Retrieved January 19, 2026, from [Link]

-

Assaying cell cycle status using flow cytometry. (2016, May 20). PMC. Retrieved January 19, 2026, from [Link]

-

A rapid in vitro screening system for the identification and evaluation of anticancer drugs. (1987, October 1). PubMed. Retrieved January 19, 2026, from [Link]

-

Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). Bio-protocol. Retrieved January 19, 2026, from [Link]

-

Common Methods for Cell Apoptosis Detection: Principles, Applications. (n.d.). AntBio. Retrieved January 19, 2026, from [Link]

-

Apoptosis – what assay should I use? (n.d.). BMG Labtech. Retrieved January 19, 2026, from [Link]

-

Apoptosis Detection Assays. (2017). PubMed. Retrieved January 19, 2026, from [Link]

-

IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT. (2017, September 1). Semantic Scholar. Retrieved January 19, 2026, from [Link]

-

A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. (2022, January 1). ScienceDirect. Retrieved January 19, 2026, from [Link]

-

Cell Cycle Analysis. (n.d.). University of Chicago. Retrieved January 19, 2026, from [Link]

-

Cell cycle analysis. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]

-

Cell Cycle Protocol - Flow Cytometry. (n.d.). UT Health San Antonio. Retrieved January 19, 2026, from [Link]

-

EnzyChrom™ Kinase Assay Kit. (n.d.). BioAssay Systems. Retrieved January 19, 2026, from [Link]

-

In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2023, September 20). ResearchGate. Retrieved January 19, 2026, from [Link]

-

In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2023, April 15). International Journal of Pharmaceutical Research and Applications. Retrieved January 19, 2026, from [Link]

-

Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. (2023, July 26). MDPI. Retrieved January 19, 2026, from [Link]

-

Kinase Assay Kits. (n.d.). Biocompare. Retrieved January 19, 2026, from [Link]

-

Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023, May 8). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021, April 27). PubMed. Retrieved January 19, 2026, from [Link]

-

Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023, May 12). Semantic Scholar. Retrieved January 19, 2026, from [Link]

-

Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023, May 12). OUCI. Retrieved January 19, 2026, from [Link]

-

Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives. (2023, May 12). PubMed. Retrieved January 19, 2026, from [Link]

-

Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (2022, August 2). PMC. Retrieved January 19, 2026, from [Link]

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2018, November 11). PMC. Retrieved January 19, 2026, from [Link]

-

Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition. (2014, July 1). Indian Academy of Sciences. Retrieved January 19, 2026, from [Link]

-

Indazole From Natural Resources And Biological Activity. (2022, October 30). Journal of Pharmaceutical Negative Results. Retrieved January 19, 2026, from [Link]

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2018, November 11). ResearchGate. Retrieved January 19, 2026, from [Link]

-

The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. (2015, February 15). PubMed. Retrieved January 19, 2026, from [Link]

-

Discovery and characterization of N-(1,3-dialkyl-1H-indazol-6-yl)-1H-pyrazolo[4,3-b]pyridin-3-amine scaffold as mGlu 4 positive allosteric modulators that mitigate CYP1A2 induction liability. (2018, August 15). PubMed. Retrieved January 19, 2026, from [Link]

-

Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer: Disrupting Homologous Recombination Repair and Activating Antitumor Immunity. (2023, January 17). ACS Publications. Retrieved January 19, 2026, from [Link]

-

Discovery of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Inhibitors of Extracellular Signal-Regulated Kinase (ERK) for the Treatment of Cancers. (2018, August 9). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Discovery of 4-phenyl-1H-indazole derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. (2024, April 19). PubMed. Retrieved January 19, 2026, from [Link]

-

Discovery of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Inhibitors of Extracellular Signal-Regulated Kinase (ERK) for the Treatment of Cancers. (2018, August 9). Figshare. Retrieved January 19, 2026, from [Link]

-

Novel 3-chloro-6-nitro-1 H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. (2022, November 23). PubMed. Retrieved January 19, 2026, from [Link]

Sources

- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnrjournal.com [pnrjournal.com]

- 3. researchgate.net [researchgate.net]

- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ias.ac.in [ias.ac.in]

- 6. ijpbs.com [ijpbs.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. ijprajournal.com [ijprajournal.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. bioassaysys.com [bioassaysys.com]

- 14. Universal Kinase Assay Kit (Fluorometric) (ab138879) | Abcam [abcam.com]

- 15. Kinase Assay Kit, MAK441, 400 Tests, Sigma-Aldrich [sigmaaldrich.com]

- 16. biocompare.com [biocompare.com]

- 17. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. cancer.wisc.edu [cancer.wisc.edu]

- 19. Flow cytometry with PI staining | Abcam [abcam.com]

- 20. Cell cycle analysis - Wikipedia [en.wikipedia.org]

- 21. wp.uthscsa.edu [wp.uthscsa.edu]

- 22. bio-protocol.org [bio-protocol.org]

- 23. antbioinc.com [antbioinc.com]

- 24. bmglabtech.com [bmglabtech.com]

- 25. Apoptosis Detection Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. medchemexpress.com [medchemexpress.com]

The Analytical Chemist's Guide to Unlocking the Therapeutic Potential of 6-(Pyridin-3-yl)-1H-indazole: A Deep Dive into Target Identification and Validation

Introduction: The indazole scaffold is a cornerstone in modern medicinal chemistry, serving as the foundation for numerous approved and clinical-stage therapeutics.[1][2][3] Its remarkable versatility and ability to interact with a wide array of biological targets have established it as a "privileged structure" in drug discovery. The specific analogue, 6-(Pyridin-3-yl)-1H-indazole, presents a compelling case for investigation. The incorporation of the pyridin-3-yl moiety at the 6-position is a strategic modification, suggesting a potential for novel target engagement and selectivity profiles. This guide provides a comprehensive, technically-grounded framework for researchers and drug development professionals to systematically identify and validate the therapeutic targets of this promising compound.

Part 1: The Indazole Core and the Significance of the 6-(Pyridin-3-yl) Substitution

The 1H-indazole core is a bioisostere of purine, enabling it to interact with the ATP-binding sites of many enzymes, particularly protein kinases.[4] Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The structure-activity relationship (SAR) of indazole derivatives is a well-explored field, with substitutions at various positions of the indazole ring profoundly influencing target specificity and potency.

The pyridin-3-yl group at the 6-position is of particular interest. Studies on other indazole-based kinase inhibitors have shown that substitutions at this position can significantly impact inhibitory activity. For instance, a pyridin-3-yl analogue of a lead compound demonstrated a tenfold increase in potency against Polo-like kinase 4 (PLK4) and Fms-like tyrosine kinase 3 (FLT3). While this does not definitively identify the targets of 6-(Pyridin-3-yl)-1H-indazole, it strongly suggests that kinases involved in cell cycle regulation and oncogenic signaling are plausible candidates. Furthermore, the nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, potentially forming key interactions within the binding pockets of target proteins.

Part 2: A Multi-Faceted Strategy for Target Deconvolution

Identifying the specific molecular targets of a novel compound requires a systematic and multi-pronged approach. The following workflow outlines a series of experiments designed to move from broad, unbiased screening to specific, high-confidence target validation.

Workflow for Target Identification and Validation